

Ganfeborole Hydrochloride: A Deep Dive into its Antitubercular Mechanism of Action

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Compound of Interest

Compound Name: Ganfeborole hydrochloride

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Abstract

Ganfeborole hydrochloride (formerly GSK3036656) is a clinical-stage, first-in-class benzoxaborole antibiotic with potent activity against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis. This document provides a comprehensive technical overview of Ganfeborole's primary molecular target, its unique mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are presented for comparative analysis, and cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising antitubercular agent.

Primary Molecular Target: Leucyl-tRNA Synthetase (LeuRS)

The primary molecular target of Ganfeborole has been unequivocally identified as the *Mycobacterium tuberculosis* leucyl-tRNA synthetase (Mtb LeuRS).^{[1][2][3]} This essential enzyme is responsible for the covalent attachment of the amino acid leucine to its cognate transfer RNA (tRNA^{Leu}), a critical step in protein biosynthesis. Inhibition of Mtb LeuRS leads to the cessation of protein synthesis and, ultimately, bacterial cell death.

Ganfeborole exhibits a high degree of selectivity for the mycobacterial enzyme over its human counterparts, a crucial attribute for a safe and effective antibiotic. This selectivity is a key factor in its favorable therapeutic index.

Quantitative Inhibitory Activity

The inhibitory potency of Ganfeborole has been quantified through various enzymatic and whole-cell assays. The half-maximal inhibitory concentration (IC₅₀) against the Mtb LeuRS enzyme and the minimum inhibitory concentration (MIC) against Mtb cultures are summarized below.

Parameter	Target/Organism	Value	Reference
IC ₅₀	Mtb LeuRS	0.20 μ M	[1][3][4]
IC ₅₀	Human cytoplasmic LeuRS	132 μ M	[1][4]
IC ₅₀	Human mitochondrial LeuRS	>300 μ M	[1][4]
MIC	Mtb H37Rv	0.08 μ M	[1][4]
MIC ₉₀	Mtb clinical isolates	0.1 μ M	[5]

Table 1: In vitro inhibitory activity of Ganfeborole.

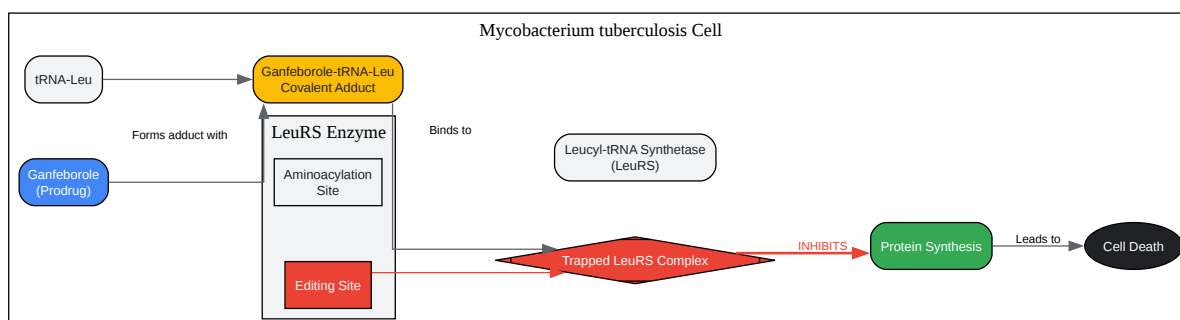
Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

Ganfeborole employs a sophisticated and novel mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism.[5] Unlike simple competitive inhibitors, Ganfeborole acts as a prodrug that, upon entering the bacterial cell, participates in the formation of a highly stable, covalent adduct that traps the tRNA^{Leu} in the editing site of the LeuRS enzyme.

The key steps are as follows:

- **Prodrug Activation:** Ganfeborole does not directly bind to the LeuRS enzyme. Instead, it forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine of tRNA^{Leu}.^[6]
- **Adduct Formation:** The boron atom of the benzoxaborole scaffold is essential for this interaction, forming a stable tetrahedral complex.^[6]
- **Enzyme Trapping:** This Ganfeborole-tRNA^{Leu} adduct then binds to the editing domain of the LeuRS enzyme, effectively trapping it in a non-productive state. This prevents the enzyme from hydrolyzing incorrectly charged tRNAs and blocks the overall aminoacylation process.

This unique mechanism contributes to the compound's high potency and specificity.



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Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of Ganfeborole.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize Ganfeborole's activity.

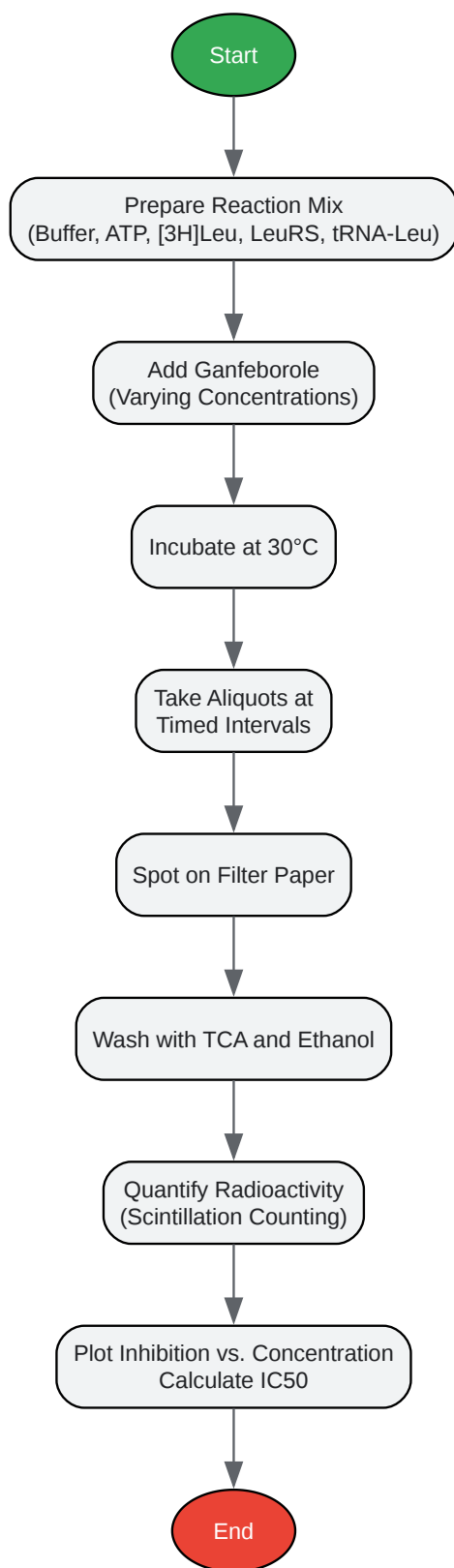
Mtb LeuRS Aminoacylation Inhibition Assay (IC50 Determination)

This assay measures the ability of Ganfeborole to inhibit the enzymatic activity of purified Mtb LeuRS.

Principle: The assay quantifies the attachment of a radiolabeled amino acid (e.g., [3H]-Leucine) to its cognate tRNA, catalyzed by the LeuRS enzyme. The amount of radiolabeled aminoacyl-tRNA formed is measured in the presence of varying concentrations of the inhibitor.

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.2), 12 mM MgCl₂, 0.5 mM DTT, and 4 mM ATP.
- **Component Addition:** In a 50 µL reaction volume, add purified Mtb LeuRS enzyme (e.g., 5 nM), purified Mtb-tRNA^{Leu} (e.g., 10 µM), and [3H]-Leucine (e.g., 20 µM).
- **Inhibitor Addition:** Add Ganfeborole at a range of concentrations to different reaction tubes. Include a no-inhibitor control (DMSO vehicle).
- **Incubation:** Incubate the reactions at 30°C.
- **Sampling:** At timed intervals (e.g., every 2 minutes), remove 10 µL aliquots and spot them onto Whatman filter paper.
- **Precipitation and Washing:** Wash the filters three times with cold 5% trichloroacetic acid to precipitate the tRNA and wash away unincorporated [3H]-Leucine. Follow with two washes in 95% ethanol.
- **Quantification:** Dry the filters and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of Ganfeborole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for the Mtb LeuRS Aminoacylation Inhibition Assay.

Resazurin Microtiter Assay (REMA) for MIC Determination

REMA is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against *M. tuberculosis*.

Principle: Metabolically active bacteria reduce the blue indicator dye, resazurin, to the pink-colored resorufin. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Protocol:

- **Media Preparation:** Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and OADC (oleic acid, albumin, dextrose, catalase).
- **Inoculum Preparation:** Prepare an inoculum of *M. tuberculosis* H37Rv from a fresh culture on Löwenstein-Jensen medium. Adjust the bacterial suspension in 7H9 broth to a McFarland standard of 1, and then dilute it 1:20.
- **Plate Setup:** In a 96-well microtiter plate, perform serial two-fold dilutions of Ganfeborole in 100 μ L of 7H9 broth. Include a drug-free growth control and a media-only sterility control.
- **Inoculation:** Add 100 μ L of the prepared bacterial inoculum to each well (except the sterility control).
- **Incubation:** Seal the plate in a plastic bag and incubate at 37°C for 7 days.
- **Indicator Addition:** Add 30 μ L of 0.01% (w/v) sterile resazurin solution to each well.
- **Final Incubation:** Re-incubate the plate overnight at 37°C.
- **Reading Results:** The MIC is defined as the lowest concentration of Ganfeborole in a well that remains blue (no color change to pink).

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

This model assesses the bactericidal activity of Ganfeborole in an established Mtb infection in mice.

Principle: Mice are infected with *M. tuberculosis* via aerosol to establish a chronic lung infection. After a set period, treatment with Ganfeborole is initiated, and the reduction in bacterial load in the lungs is measured over time.

Protocol:

- **Infection:** Infect BALB/c mice via a low-dose aerosol exposure system with *M. tuberculosis* H37Rv to deliver approximately 50-100 bacilli into the lungs.
- **Chronic Phase Establishment:** Allow the infection to establish for a period of 4-6 weeks, leading to a chronic, stable bacterial load in the lungs.
- **Treatment Initiation:** Begin daily oral gavage administration of Ganfeborole at various doses (e.g., 0.5 mg/kg). Include a vehicle control group and a positive control group (e.g., standard-of-care drugs).
- **Treatment Duration:** Continue treatment for a predefined period (e.g., 4-8 weeks).
- **Bacterial Load Determination:** At specified time points during and after treatment, euthanize cohorts of mice. Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions onto Middlebrook 7H11 agar plates.
- **CFU Counting:** Incubate the plates for 3-4 weeks at 37°C and count the number of colony-forming units (CFU).
- **Data Analysis:** Express the bacterial load as log₁₀ CFU per lung. Compare the reduction in CFU in the Ganfeborole-treated groups to the control groups to determine efficacy.

Conclusion

Ganfeborole hydrochloride is a potent and selective inhibitor of *Mycobacterium tuberculosis* leucyl-tRNA synthetase. Its novel Oxaborole tRNA Trapping (OBORT) mechanism distinguishes it from other protein synthesis inhibitors and contributes to its efficacy. The data presented herein, derived from standardized enzymatic, whole-cell, and in vivo assays,

underscore its potential as a valuable new agent in the fight against tuberculosis. The detailed protocols provide a framework for the continued investigation and development of Ganfeborole and other novel antitubercular compounds.

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